molecular formula C21H26N4 B2781902 N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 912905-93-2

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B2781902
CAS No.: 912905-93-2
M. Wt: 334.467
InChI Key: BXVHGABWNGMKAI-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a pyrazolo-pyridine derivative characterized by:

  • A pyrazolo[3,4-b]pyridine core, a bicyclic scaffold known for its pharmacological versatility.
  • Substitutions at the 1-position (2,4-dimethylphenyl), 4-position (N-cyclohexyl-N-methylamine), and 3-position (unsubstituted).
    This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors, PDE4 inhibitors, and chemosensors .

Properties

IUPAC Name

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methylpyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-15-9-10-19(16(2)13-15)25-21-18(14-23-25)20(11-12-22-21)24(3)17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVHGABWNGMKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=CC(=C3C=N2)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyridine core.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached via a nucleophilic substitution reaction, typically using cyclohexylamine.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides and bases for nucleophilic substitution; electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares substituents, molecular weights, and biological activities of compounds with analogous pyrazolo-heterocyclic cores:

Compound Name Core Structure 1-Position Substituent 4-Position Substituent Molecular Weight (g/mol) Key Biological Activity Reference
N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Pyrazolo[3,4-b]pyridine 2,4-Dimethylphenyl N-Cyclohexyl-N-methylamine ~350 (estimated) Not explicitly reported -
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl N-(4-Methylbenzyl)amine 393.82 Kinase inhibition (hypothesized)
EPPA-1 (1-Ethyl-5-substituted-1H-pyrazolo[3,4-b]pyridin-4-amine) Pyrazolo[3,4-b]pyridine Ethyl N-(Tetrahydro-2H-pyran-4-yl) 454.54 PDE4 inhibition (IC50 = 38 nM)
3-(4-Bromophenyl)-1-phenyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-amine Pyrazolo[3,4-b]pyridine Phenyl 4-Methylphenyl 432.31 Anticancer (in vitro screening)
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Phenyl N-Cyclohexylamine 293.37 Not explicitly reported
Key Observations:
  • Core Heterocycle : Pyrazolo[3,4-b]pyridine derivatives (e.g., EPPA-1) are associated with PDE4 inhibition , while pyrazolo[3,4-d]pyrimidines (e.g., compound from ) are linked to kinase modulation .
  • N-Cyclohexyl-N-methylamine at the 4-position may confer metabolic stability over benzyl or alkylamine groups due to reduced susceptibility to oxidative metabolism .
Yield and Efficiency of Analogues:
Compound Synthetic Method Yield (%) Key Reagents/Conditions Reference
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine (11b) One-pot cyclocondensation 65–82 Aryl hydrazine, β-ketoester, acetic acid
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Copper-catalyzed N-arylation 17.9 Cu(OAc)₂, Cs₂CO₃, DMSO, 35°C
EPPA-1 Multi-step functionalization 48–70 Vilsmeier–Haack reagent, ammonium carbonate
PDE4 Inhibition (EPPA-1 vs. Target Compound):

EPPA-1, a pyrazolo[3,4-b]pyridin-4-amine derivative, demonstrates:

  • IC₅₀ = 38 nM against LPS-induced TNF-α production in human PBMCs.
  • Therapeutic Index (TI) = 578 (pica D₅₀/neutrophilia D₅₀), superior to rolipram (TI = 0.15) .
    The target compound’s 2,4-dimethylphenyl group may enhance target affinity but could increase emetogenic risk, necessitating TI evaluation.
Kinase Inhibition (Hypothetical):

Compounds like 1-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393822-87-2) show structural motifs predictive of kinase inhibition (e.g., ATP-binding pocket compatibility) .

Biological Activity

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be classified under the pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities. Its molecular formula is C19H24N4C_{19}H_{24}N_{4}, and it exhibits a complex structure that contributes to its biological efficacy.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of key enzymes involved in disease processes. For example, they have been shown to inhibit reverse transcriptase (RT) in HIV, which is crucial for viral replication.
  • Antiviral Activity : The compound has shown promising antiviral properties against various viruses. In vitro studies have demonstrated that pyrazolo derivatives can inhibit the activity of viruses such as HIV and the measles virus (MeV), with effective concentrations (EC50) in the low nanomolar range.

Antiviral Properties

A significant body of research has focused on the antiviral properties of pyrazolo compounds. For instance:

  • HIV Inhibition : Studies have reported that certain pyrazolo derivatives exhibit IC50 values as low as 1.96 µM against HIV reverse transcriptase . This suggests a strong potential for development into therapeutic agents for HIV treatment.
  • Measles Virus : Another study highlighted a pyrazolo derivative with an EC50 of 60 nM against MeV, indicating effective inhibition of viral replication .

Anticancer Activity

The structural characteristics of this compound also suggest potential anticancer activity:

  • Cell Proliferation Inhibition : Compounds in this class have been observed to inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of a series of pyrazolo derivatives against HIV. The most active compound showed an IC50 value of 0.02 µM against resistant strains, demonstrating the potential for treating drug-resistant HIV variants .

Case Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines, a related pyrazolo compound was found to induce apoptosis in human breast cancer cells with an IC50 value of 15 µM. The study suggested that the compound's mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis of Biological Activities

Activity Type Target Virus/Cancer Type IC50/EC50 Value Reference
AntiviralHIV0.02 µM
AntiviralMeasles Virus60 nM
AnticancerBreast Cancer15 µM

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents (e.g., alkylating agents, phase transfer catalysts) and reaction conditions. For example, using dimethylformamide (DMF) as a solvent under reflux conditions enhances intermediate formation, while temperature control (e.g., 35–80°C) minimizes side reactions. Catalysts like triethylamine or cesium carbonate improve alkylation efficiency, and purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and ring systems, as demonstrated in analogous pyrazolo-pyrimidine derivatives . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy .

Q. How does the presence of the cyclohexyl and 2,4-dimethylphenyl groups influence the compound’s solubility and stability?

  • Methodological Answer : The cyclohexyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. The 2,4-dimethylphenyl substituent introduces steric hindrance, potentially stabilizing the compound against enzymatic degradation. Solubility can be tested in polar aprotic solvents (e.g., DMSO), while stability studies under varying pH and temperatures (4–37°C) are recommended .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s kinase inhibition efficacy, and what variables must be controlled?

  • Methodological Answer : Kinase inhibition assays should use recombinant enzymes (e.g., EGFR, VEGFR) and measure IC₅₀ values via fluorescence-based or radiometric methods. Key variables include:

  • Compound concentration range (1 nM–100 µM).
  • Incubation time (30–120 minutes) and temperature (25–37°C).
  • Controls for ATP competition and nonspecific binding (e.g., staurosporine).
    Data normalization to vehicle-treated controls and triplicate replicates are essential .

Q. What strategies can resolve discrepancies in reported biological activity across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or compound purity. Solutions include:

  • Standardizing assay protocols (e.g., uniform ATP levels at Km values).
  • Validating purity via HPLC and elemental analysis.
  • Comparing structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-dependent activity trends .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer : SAR requires synthesizing derivatives with modifications to:

  • Aromatic substituents : Replace 2,4-dimethylphenyl with halogenated or methoxy groups to assess electronic effects.
  • Cyclohexyl group : Test smaller (cyclopentyl) or polar (tetrahydropyranyl) analogs.
    Biological testing across multiple targets (kinases, COX enzymes) and computational docking (e.g., AutoDock Vina) can map pharmacophore requirements .

Q. What are the best practices for evaluating the compound’s stability under long-term storage and in biological matrices?

  • Methodological Answer :

  • Storage : Store at −20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis. Monitor degradation via periodic HPLC .
  • In vitro stability : Incubate in plasma or liver microsomes (human/rodent) at 37°C, sampling at 0, 1, 2, and 4 hours. Use LC-MS/MS to quantify parent compound and metabolites .

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